molecular formula C9H18O B1330107 7-Methyloctan-3-one CAS No. 5408-57-1

7-Methyloctan-3-one

Cat. No. B1330107
CAS RN: 5408-57-1
M. Wt: 142.24 g/mol
InChI Key: RRPXLLKTJMWBGE-UHFFFAOYSA-N
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Description

7-Methyloctan-3-one is a chemical compound that is of interest in various fields, including organic chemistry and fragrance industry. While the provided papers do not directly discuss 7-Methyloctan-3-one, they do provide insights into closely related compounds and their properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of compounds related to 7-Methyloctan-3-one can be complex, involving multiple steps and specific conditions. For example, the synthesis of 6-Methyloctan-3-one, a compound with a similar structure, was achieved through a regioselective carbonylation of 1-alkenes using a catalyst system composed of Et2Zn and TaCl5. This process required careful control of temperature and the use of a dry argon atmosphere to yield the desired product in high purity and yield .

Molecular Structure Analysis

The molecular structure of compounds similar to 7-Methyloctan-3-one is characterized by the presence of methyl groups and a ketone functional group. The structure of 6-Methyloctan-3-one was confirmed using various spectroscopic methods, including IR, PMR, and 13C NMR, as well as GC-MS, which are standard techniques for determining molecular structures .

Chemical Reactions Analysis

Chemical reactions involving compounds with structures similar to 7-Methyloctan-3-one can be quite diverse. For instance, the [1,7] sigmatropic rearrangement of 7-methylocta-1,3(Z),5(Z)-triene, a compound with a related structure, involves a first-order process with significant kinetic isotope effects, indicating a substantial tunneling component for the hydrogen migration . This type of reaction is temperature-dependent and requires precise activation parameters for successful completion.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Methyloctan-3-one can be inferred from related compounds. For example, 3,7-dimethyl-7-methoxyoctan-2-ol, which shares some structural similarities, belongs to the fragrance structural group of branched chain saturated alcohols. These compounds typically have one hydroxyl group per molecule and a carbon chain with one or several methyl side chains, which can influence their physical properties, such as solubility and boiling point, as well as their chemical reactivity .

Scientific Research Applications

Antifungal Activity

7-Methyloctan-3-one has demonstrated notable antifungal properties. In a study focused on synthesizing new bioactive compounds, it was revealed that this compound exhibited promising antifungal activity against selected fungal strains (Abu-Izneid et al., 2018).

Synthesis and Chemical Application

The compound has been involved in the synthesis of various chemical structures. For instance, it was used in the intramolecular Prins cyclisations for the stereoselective synthesis of bicyclic tetrahydropyrans (Elsworth & Willis, 2008). Additionally, it has been identified as a component in the alarm pheromone of ants, leading to its synthetic replication for research purposes (Sultanov et al., 2015).

Antioxidant Activities

The antioxidant properties of 7-Methyloctan-3-one have been investigated, particularly in the context of its derivative, 7-methyl-1-phenyloctan-1-one. This compound showed potent antioxidant activity, comparable to standard antioxidants like ascorbic acid (Kedar et al., 2010).

Biological Applications

This compound has also been explored in biological contexts. For instance, the adenosine receptor antagonist 7-Methylxanthine, a related compound, has been studied for its effects on the refractive changes in rhesus monkeys, suggesting its therapeutic potential in myopia progression (Hung et al., 2018).

Synthetic Pathways and Molecular Research

Research on 7-Methyloctan-3-one also extends to its role in synthetic pathways and molecular research. For example, it has been included in studies related to the synthesis of complex molecules and compounds for potential pharmaceutical applications (Hofmann et al., 2000).

properties

IUPAC Name

7-methyloctan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPXLLKTJMWBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278593
Record name 7-methyloctan-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyloctan-3-one

CAS RN

5408-57-1
Record name 7-Methyl-3-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5408-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 8342
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Record name NSC8342
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Record name 7-methyloctan-3-one
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Record name 7-methyloctan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JS Dickschat, SC Wenzel, HB Bode, R Müller… - …, 2004 - Wiley Online Library
The volatiles emitted from cell cultures of myxobacterium Myxococcus xanthus were collected by use of a closed‐loop stripping apparatus (CLSA) and analyzed by GC‐MS. Two new …
T Nawrath, K Gerth, R Müller… - Chemistry & …, 2010 - Wiley Online Library
The analysis of the volatiles released by the novel bacterial isolate Chitinophaga Fx7914 revealed the presence of ca. 200 compounds including different methyl esters. These esters …
Number of citations: 17 onlinelibrary.wiley.com
S Garcia-Alcega, ZA Nasir, R Ferguson… - TrAC Trends in …, 2017 - Elsevier
The impact of bioaerosol emissions from urban, agricultural and industrial environments on local air quality is of growing policy concern. Yet the risk exposure from outdoor emissions is …
Number of citations: 58 www.sciencedirect.com
G Figueiredo, CP Costa, J Lourenço, T Caetano… - Analytical and …, 2023 - Springer
Microbial metabolomics allows understanding and to comprehensively analyse metabolites, and their related cellular and metabolic processes, that are produced and released to the …
Number of citations: 5 link.springer.com
T Kourouli, P Kefalas, N Ragoussis… - The Journal of Organic …, 2002 - ACS Publications
A general and convenient synthesis of β-ketols and α,β-alkenones has been achieved by a Knoevenagel condensation of a β-ketoacid with an aldehyde in aqueous medium. …
Number of citations: 73 pubs.acs.org
YT Du, YL Zheng, Y Ji, F Dai, YJ Hu… - Journal of agricultural …, 2018 - ACS Publications
… Thus, 1-(4-hydroxy-3-methoxyphenyl)-7-methyloctan-3-one (SA-1, Scheme 1), a completely reduced analogue of SA (Scheme 1) was also used as the control to clarify this point. …
Number of citations: 9 pubs.acs.org
S Garcia-Alcega, ZA Nasir, R Ferguson, C Withby… - 2016 - cyberleninka.org
The impact of bioaerosol emissions from urban, agricultural and industrial environments on local air 16 quality is of growing policy concern. Yet the risk exposure from outdoor …
Number of citations: 0 cyberleninka.org
S Schulz, JS Dickschat - Natural product reports, 2007 - pubs.rsc.org
Covering: 1990 to 2006 This review describes volatiles released into the air by bacteria growing on defined media. Their occurrence, function, and biosynthesis are discussed, and a …
Number of citations: 894 pubs.rsc.org

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